3-Chloro-4-isobutoxybenzaldehyde
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Overview
Description
3-Chloro-4-isobutoxybenzaldehyde, with the chemical formula C₁₁H₁₃ClO₂, is a compound that belongs to the class of benzaldehydes. It contains a chlorine atom (Cl) and an isobutoxy group (i.e., an isobutyl group attached to an oxygen atom) on the benzene ring. This compound is used in various applications due to its unique structure and reactivity.
Preparation Methods
There are several synthetic routes to prepare 3-Chloro-4-isobutoxybenzaldehyde:
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Friedel-Crafts Acylation: : This classic method involves the reaction of 3-chlorobenzaldehyde with isobutyl alcohol in the presence of a Lewis acid catalyst (such as aluminum chloride). The resulting product is this compound.
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Industrial Production: : While specific industrial methods may vary, the Friedel-Crafts acylation process is commonly employed on a larger scale. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
3-Chloro-4-isobutoxybenzaldehyde participates in various chemical reactions:
Oxidation: Undergoes oxidation to form the corresponding carboxylic acid.
Reduction: Can be reduced to the corresponding alcohol.
Substitution: Reacts with nucleophiles (e.g., amines, thiols) to replace the chlorine atom.
Common Reagents: Sodium borohydride (for reduction), hydrochloric acid (for substitution), and oxidizing agents (e.g., potassium permanganate) for oxidation.
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-isobutoxybenzaldehyde finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May serve as a starting point for drug development.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism by which 3-Chloro-4-isobutoxybenzaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While 3-Chloro-4-isobutoxybenzaldehyde is unique due to its isobutoxy group, similar compounds include 3-Chlorobenzaldehyde and 2-Chloro-4-isobutoxybenzaldehyde . These compounds share structural features but differ in substituents and reactivity.
Properties
IUPAC Name |
3-chloro-4-(2-methylpropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHANOMVRLZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274247 |
Source
|
Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58236-93-4 |
Source
|
Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58236-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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